4-Chloro-6-(2-methylpiperidin-1-yl)pyrimidin-2-amine
Overview
Description
4-Chloro-6-(2-methylpiperidin-1-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylpiperidin-1-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with 2-methylpiperidine under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield . The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-methylpiperidin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and a polar aprotic solvent, such as DMF or DMSO.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Amines and alcohols.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-Chloro-6-(2-methylpiperidin-1-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-methylpiperidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
- 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
- 4-Chloro-2-(iso-propyl)-6-(2-methylpiperidin-1-yl)-pyrimidine
Uniqueness
4-Chloro-6-(2-methylpiperidin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpiperidin-1-yl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
4-chloro-6-(2-methylpiperidin-1-yl)pyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-7-4-2-3-5-15(7)9-6-8(11)13-10(12)14-9/h6-7H,2-5H2,1H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZMQPUMUHSDIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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